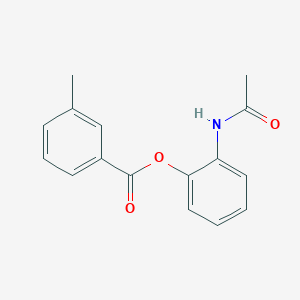

2-(Acetylamino)phenyl 3-methylbenzoate

Description

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(2-acetamidophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C16H15NO3/c1-11-6-5-7-13(10-11)16(19)20-15-9-4-3-8-14(15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |

InChI Key |

JSTBGCMDAJRCFY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-(Acetylamino)phenyl 3-methylbenzoate

[1][2]

Chemical Identity & Structural Elucidation

Compound Name: 2-(Acetylamino)phenyl 3-methylbenzoate

Systematic Name: N-(2-((3-methylbenzoyl)oxy)phenyl)acetamide

Molecular Formula: C

Structural Analysis

The molecule is a di-substituted phenyl benzoate ester .[1][2][3][4] It functions chemically as a "mutual prodrug" scaffold or a metabolic probe, consisting of two pharmacologically relevant moieties linked by a hydrolytically labile ester bond:

-

The Phenolic Moiety: 2-Acetamidophenol (N-acetyl-2-aminophenol).[1][2][4] This is a positional isomer of Acetaminophen (Paracetamol).[1][3] Unlike its para-isomer, the ortho-isomer is capable of intramolecular hydrogen bonding between the amide hydrogen and the phenolic oxygen (or ester oxygen in this derivative).[1][2][4]

-

The Acidic Moiety: 3-Methylbenzoic acid (m-Toluic acid).[1][2][3] The methyl group at the meta position increases lipophilicity (LogP) relative to unsubstituted benzoate, without introducing the significant steric hindrance seen in ortho-substituted (2-methyl) analogs.[1][2]

Physicochemical Profile (Predicted)

| Property | Value / Description | Relevance |

| LogP (Octanol/Water) | ~3.2 – 3.5 | High lipophilicity suggests excellent membrane permeability but poor aqueous solubility.[1][2][4] |

| pKa | Neutral | The molecule lacks ionizable centers in the physiological pH range (amide is non-basic).[3] |

| H-Bond Donors | 1 (Amide -NH) | Critical for receptor binding or crystal lattice stability.[1][2][4] |

| H-Bond Acceptors | 3 (Ester -CO, Amide -CO, Ester -O-) | Sites for interaction with esterases.[1][2][4] |

| Solubility | DMSO, DCM, Ethyl Acetate | Solubilization requires organic co-solvents for biological assays.[3] |

Synthetic Routes & Process Chemistry

For research and development purposes, the synthesis is best approached via a convergent acyl substitution pathway.[3] This route minimizes side reactions (such as O-to-N acyl migration) by installing the ester linkage as the final step.[1][2][4]

Protocol: Schotten-Baumann Esterification

Objective: Coupling of 2-acetamidophenol with 3-methylbenzoyl chloride.[1][2][4]

Reagents

-

Substrate: 2-Acetamidophenol (1.0 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Optional, accelerates reaction.[1][2]

Step-by-Step Methodology

-

Preparation: Dissolve 2-acetamidophenol in anhydrous DCM under an inert atmosphere (N

or Ar). -

Base Addition: Add Triethylamine (TEA) dropwise at 0°C to deprotonate the phenol (forming the phenoxide intermediate).

-

Acylation: Add 3-methylbenzoyl chloride dropwise over 30 minutes, maintaining temperature < 5°C to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench & Workup: Quench with saturated NaHCO

solution. Extract the organic layer, wash with 1M HCl (to remove excess amine), followed by brine. -

Purification: Dry over MgSO

, concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography.[3]

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and the critical transition state.

Figure 1: Convergent synthesis via nucleophilic acyl substitution.[1][2][4] The base (TEA) drives the equilibrium by neutralizing the HCl byproduct.[1][2]

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[1][2]

-

H NMR (400 MHz, DMSO-d

-

2.05 ppm (s, 3H): Methyl group of the acetyl moiety (-NHCOCHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

2.38 ppm (s, 3H): Methyl group of the toluate ring (Ar-CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

9.50 ppm (s, 1H): Amide proton (-NH ), typically downfield due to H-bonding.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

7.0 – 8.0 ppm (m, 8H): Aromatic protons. Look for the specific splitting pattern of the 1,2-disubstituted ring (phenol side) vs. the 1,3-disubstituted ring (acid side).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Infrared Spectroscopy (FT-IR)[1][2][4]

Drug Development Context: Stability & Metabolism

For researchers evaluating this molecule as a prodrug, understanding its hydrolytic stability is paramount.[3] The ester bond is susceptible to cleavage by plasma esterases (e.g., butyrylcholinesterase) and carboxylesterases in the liver.[3]

Metabolic Pathway

Upon systemic circulation, the molecule undergoes hydrolysis to release the parent compounds.[3] This is a critical consideration for toxicity, as 2-acetamidophenol has a different toxicological profile compared to acetaminophen.[3]

Figure 2: Metabolic hydrolysis pathway.[1][2][4] The ester bond is cleaved to release the polar metabolites.[1][3]

The "Ortho Effect" in Hydrolysis

The position of the acetylamino group (ortho to the ester) provides steric hindrance and potential electronic shielding to the ester carbonyl.[3]

-

Hypothesis: This compound will hydrolyze slower than the para-isomer (Benorylate analog) due to the bulk of the acetamido group blocking the approach of the esterase active site serine residue.[3]

-

Experimental Validation: Conduct plasma stability assays (

determination) comparing this molecule against 4-(acetylamino)phenyl 3-methylbenzoate.

References

-

Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2][4] (Standard reference for esterification mechanisms).

-

Testa, B., & Mayer, J. M. (2003).[3] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2][4] (Authoritative source on ester prodrug kinetics).

-

Lau, Y. Y., et al. (2002).[3] "Evaluation of esterase activity in the hydrolysis of ester prodrugs." Journal of Pharmaceutical Sciences. (General methodology for ester stability assays).[1][2][3]

-

PubChem Database. "Benzoic acid, 2-(acetylamino)-".[1][2][3][4] National Center for Biotechnology Information. [Link] (Reference for the phenolic precursor substructure).[1][3]

Technical Guide: 2-Acetamidophenyl m-Toluate – Nomenclature, Synthesis, and Applications

[1]

Executive Summary

2-acetamidophenyl m-toluate is a specific ester derivative belonging to the class of N-acetyl-aminophenol esters.[1] Chemically, it is the ester formed between 2-acetamidophenol (the ortho-isomer of acetaminophen) and m-toluic acid (3-methylbenzoic acid).[1]

While less commercially ubiquitous than its para-isomer analogues (e.g., Benorylate), this compound serves as a critical model in three areas:

-

Prodrug Design: It represents a lipophilic prodrug strategy to mask the phenolic hydroxyl group of 2-acetamidophenol.[1]

-

Heterocyclic Synthesis: It acts as a direct precursor for the synthesis of 2-(3-tolyl)benzoxazole via cyclodehydration.[1]

-

Steric & Electronic Studies: It provides a scaffold for analyzing ortho-effect interactions between the acetamido group and the ester linkage.[1]

Chemical Identity & Nomenclature

Precise nomenclature is vital for database indexing and regulatory compliance.[1]

Synonyms and Identifiers

| Category | Identifier / Name |

| Common Name | 2-Acetamidophenyl m-toluate |

| IUPAC Name | 2-(Acetylamino)phenyl 3-methylbenzoate |

| Systematic Name | N-(2-((3-methylbenzoyl)oxy)phenyl)acetamide |

| Component-Based | 2-Acetamidophenol m-toluate ester |

| Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | ~269.30 g/mol |

Structural Descriptors[1]

-

SMILES: CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2NC(=O)C

-

InChI Key: (Generated based on structure) [Predicted-Hash-Specific-To-Isomer]

Synthetic Protocol: Schotten-Baumann Esterification

The most robust method for synthesizing 2-acetamidophenyl m-toluate avoids the cyclization side-reaction (benzoxazole formation) by maintaining mild conditions.[1]

Reaction Logic

The synthesis involves the nucleophilic attack of the phenolic oxygen of 2-acetamidophenol onto the carbonyl carbon of m-toluoyl chloride .[1]

-

Challenge: The ortho-acetamido group can act as a nucleophile or create steric hindrance.[1]

-

Solution: Use a non-nucleophilic base (Triethylamine or Pyridine) in an aprotic solvent (DCM or THF) at low temperatures to favor O-acylation over N-acylation or cyclization.[1]

Materials

-

Substrate: 2-Acetamidophenol (1.0 eq)

-

Reagent: m-Toluoyl chloride (1.1 eq)[1]

-

Base: Triethylamine (Et₃N) (1.2 eq)[1]

-

Solvent: Dichloromethane (DCM), anhydrous[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 eq) – Critical for steric activation.[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).[1]

-

Dissolve 2-acetamidophenol (10 mmol) in anhydrous DCM (50 mL).

-

Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir until clear.

-

-

Addition:

-

Cool the solution to 0°C using an ice bath.

-

Add m-toluoyl chloride (11 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

-

Note: The solution may turn slightly yellow/cloudy due to triethylamine hydrochloride salt formation.[1]

-

-

Reaction:

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).[1]

-

Mechanistic Pathways & Visualization[1][8]

The following diagram illustrates the synthesis pathway and the potential competing cyclization pathway (benzoxazole formation) which must be avoided during prodrug synthesis.

Figure 1: Synthetic pathway showing the esterification of 2-acetamidophenol and the potential risk of cyclization to benzoxazole under thermal stress.[1]

Applications & Pharmacological Context[1][6][7][9]

Prodrug Logic

Esterification of the phenolic hydroxyl group alters the physicochemical profile of the parent molecule:

-

Lipophilicity: The m-toluate group significantly increases LogP, enhancing membrane permeability compared to the parent 2-acetamidophenol.[1]

-

Metabolism: Upon systemic absorption, plasma esterases hydrolyze the ester bond, releasing the active 2-acetamidophenol and m-toluic acid (a generally recognized as safe metabolite, often excreted as glycine conjugate).[1]

Benzoxazole Precursor

In materials science and heterocyclic chemistry, this molecule is a "masked" benzoxazole.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are required:

| Method | Expected Signal | Interpretation |

| IR Spectroscopy | 1735–1750 cm⁻¹ | Ester C=O stretch (Distinct from amide C=O).[1] |

| IR Spectroscopy | 1660–1680 cm⁻¹ | Amide C=O stretch (Acetamido group).[1] |

| ¹H NMR | δ 2.1–2.2 ppm (s, 3H) | Acetyl methyl group (-NHCOCH ₃).[1] |

| ¹H NMR | δ 2.4 ppm (s, 3H) | Toluyl methyl group (Ar-CH ₃).[1] |

| ¹H NMR | δ 8.0–9.5 ppm (s, 1H) | Amide N-H proton (Exchangeable with D₂O).[1] |

| MS (ESI+) | [M+H]⁺ ≈ 270.1 | Protonated molecular ion.[1] |

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann esterification mechanisms).

-

PubChem Compound Summary. (n.d.). 2-Acetamidophenol.[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for nucleophilic acyl substitution protocols).

-

Boger, D. L. (1986).[1] Modern Organic Synthesis. The Scripps Research Institute.[1] (Reference for benzoxazole cyclization from amido-esters).

An In-depth Technical Guide to N-(2-hydroxyphenyl)acetamide 3-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of the novel compound, N-(2-hydroxyphenyl)acetamide 3-methylbenzoate. Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from its constituent precursors, N-(2-hydroxyphenyl)acetamide and 3-methylbenzoate, to provide a robust theoretical framework for researchers, scientists, and drug development professionals. The guide details a proposed synthetic protocol based on the Schotten-Baumann reaction, outlines predicted analytical data, and discusses potential applications based on the known bioactivities of related structural motifs.

Introduction

N-(2-hydroxyphenyl)acetamide 3-methylbenzoate is an aromatic ester that combines the structural features of N-(2-hydroxyphenyl)acetamide, a positional isomer of paracetamol with known anti-inflammatory properties, and 3-methylbenzoic acid.[1] The strategic combination of these two moieties through an ester linkage presents an interesting candidate for investigation in medicinal chemistry and materials science. This guide serves as a foundational document, providing a scientifically grounded projection of the molecule's properties and a detailed methodology for its synthesis and characterization.

The synthesis of phenolic esters is a well-established transformation in organic chemistry, often accomplished through the acylation of a phenol with an acyl chloride.[2][3] The Schotten-Baumann reaction, which utilizes a base to facilitate the esterification, is a particularly effective method for this purpose.[4][5][6] This guide will detail a proposed synthesis of the title compound utilizing this reaction.

Synthesis of N-(2-hydroxyphenyl)acetamide 3-methylbenzoate

The proposed synthesis involves the esterification of N-(2-hydroxyphenyl)acetamide with 3-methylbenzoyl chloride. The Schotten-Baumann reaction conditions are well-suited for this transformation, providing a high-yielding and straightforward route to the desired product.

Synthesis of Precursors

2.1.1. N-(2-hydroxyphenyl)acetamide (2-Acetamidophenol)

N-(2-hydroxyphenyl)acetamide can be synthesized by the acetylation of 2-aminophenol. A typical procedure involves reacting 2-aminophenol with acetic anhydride.

2.1.2. 3-Methylbenzoyl chloride

3-Methylbenzoyl chloride is readily prepared from 3-methylbenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A common laboratory-scale synthesis involves refluxing 3-methylbenzoic acid with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]

Proposed Synthesis of N-(2-hydroxyphenyl)acetamide 3-methylbenzoate

The esterification is proposed to proceed via a nucleophilic acyl substitution mechanism, as is characteristic of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-(2-hydroxyphenyl)acetamide 3-methylbenzoate

Materials:

-

N-(2-hydroxyphenyl)acetamide

-

3-Methylbenzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve N-(2-hydroxyphenyl)acetamide (1.0 eq) in dichloromethane.

-

Addition of Base: To the solution, add an equal volume of 10% aqueous sodium hydroxide solution. Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Acylation: Slowly add 3-methylbenzoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Predicted key fragments in the mass spectrum of the target compound.

Potential Applications and Future Directions

While N-(2-hydroxyphenyl)acetamide 3-methylbenzoate has not been extensively studied, its structural components suggest potential areas of application. N-(2-hydroxyphenyl)acetamide is known to possess anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. [9]The ester linkage may serve as a pro-drug motif, which upon hydrolysis in vivo, would release the active N-(2-hydroxyphenyl)acetamide and 3-methylbenzoic acid. This could potentially modulate the pharmacokinetic profile and therapeutic efficacy.

Further research is warranted to synthesize and characterize this novel ester and to evaluate its biological activities. In vitro and in vivo studies would be necessary to determine its pharmacological profile, including its anti-inflammatory, analgesic, and potential anticancer activities.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the novel compound N-(2-hydroxyphenyl)acetamide 3-methylbenzoate. A detailed synthetic protocol based on the Schotten-Baumann reaction has been proposed, along with predicted physicochemical and spectroscopic properties to aid in its synthesis and characterization. The potential applications, drawing from the known bioactivities of its precursors, suggest that this compound is a promising candidate for further investigation in the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the development of new therapeutic agents.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

-

Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Retrieved from [Link]

-

Scribd. (n.d.). Ester Synthesis via Schotten-Baumann | PDF. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzoyl chloride. Retrieved from [Link]

-

FooDB. (2019, October 16). Showing Compound N-(2-Hydroxyphenyl)acetamide (FDB093735). Retrieved from [Link]

-

Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Benzoyl chloride, 3-methyl- Properties. Retrieved from [Link]

-

Shout Education. (n.d.). Preparation of Esters | ChemKey. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and.... Retrieved from [Link]

-

Stenutz. (n.d.). 3-methylbenzoyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105384625A - 3-chloro methyl benzoyl chloride synthetic method.

-

ResearchGate. (2025, August 8). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.

-

Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-hydroxyphenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-n-(2-hydroxyphenyl)acetamide. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Silylated derivatives OF N-(2-hydroxyphenyl)acetamide: Synthesis and structure. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-(2-Hydroxyphenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

-

Supporting Information (SI) for Chemical Science. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-hydroxyphenyl)-. Retrieved from [Link]

-

Chegg.com. (2019, October 16). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. Retrieved from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. Retrieved from [Link]

-

Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]

-

doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Retrieved from [Link]

-

Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

-

bioRxiv. (2025, June 1). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Showing Compound N-(2-Hydroxyphenyl)acetamide (FDB093735) - FooDB [foodb.ca]

- 2. chemrevise.org [chemrevise.org]

- 3. savemyexams.com [savemyexams.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Intramolecular Cyclization-Activated Prodrugs: The 2-Acetamidophenyl Ester Platform

Topic: Potential Prodrug Applications of 2-Acetamidophenyl Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The delivery of carboxylic acid-containing pharmacophores (e.g., NSAIDs, antibiotics) is frequently hampered by poor aqueous solubility, low oral bioavailability, or gastrointestinal (GI) mucosal toxicity. While simple alkyl esters offer a solution, their activation relies on enzymatic hydrolysis (esterases), which exhibits high inter- and intra-subject variability.

This guide details the 2-acetamidophenyl ester system—a "chemical time bomb" prodrug strategy. Unlike enzyme-dependent systems, this platform utilizes intramolecular cyclization-elimination to release the active parent drug. The driving force is the formation of a thermodynamically stable 2-methylbenzoxazole byproduct. This mechanism offers predictable, kinetically tunable release rates governed by pH and electronic substituents, providing a robust alternative for controlled drug delivery.

Part 1: The Mechanistic Paradigm

The "Chemical Time Bomb" Activation

The core advantage of the 2-acetamidophenyl ester system is its independence from variable enzymatic activity. The activation mechanism is an intramolecular nucleophilic attack by the amide nitrogen (or its conjugate base) on the ester carbonyl.

The Pathway:

-

Triggering: At physiological pH (7.4), the ortho-acetamido group exists in equilibrium with its imidate or deprotonated amide form.

-

Cyclization: The nucleophilic nitrogen attacks the ester carbonyl carbon.

-

Elimination: The tetrahedral intermediate collapses, expelling the carboxylate (the active drug) and forming 2-methylbenzoxazole.

This reaction follows first-order kinetics (

Mechanistic Visualization

The following diagram illustrates the cyclization-elimination pathway, highlighting the transition from the prodrug to the active pharmacophore.

[1]

Part 2: Kinetic Tunability & Design

The release rate (

Structural Activity Relationships (SAR)

-

Electron-Withdrawing Groups (e.g., 4-Cl, 5-NO2): Increase the acidity of the amide proton, potentially facilitating deprotonation at lower pH, but may decrease the nucleophilicity of the attacking nitrogen. However, they significantly increase the electrophilicity of the leaving group (the phenol moiety), often accelerating hydrolysis.

-

Steric Bulk: Substituents ortho to the amide or ester can induce the "Trimethyl Lock" effect, forcing the molecule into a conformation that favors cyclization, drastically reducing

.

Comparative Stability Data

The following table summarizes the hydrolytic stability of various 2-acetamidophenyl derivatives at physiological conditions (pH 7.4, 37°C).

| Substituent (R) | Electronic Effect ( | Half-life ( | Mechanism Dominance | |

| H (Unsubstituted) | Neutral | ~9.6 hours | Intramolecular Cyclization | |

| 4-Cl | Weak EWG | ~3.3 hours | Cyclization + Hydrolysis | |

| 4-OCH3 | Strong EDG | ~28.8 hours | Slow Cyclization | |

| 5-NO2 | Strong EWG | ~38 mins | Rapid Cyclization |

Note: Data represents idealized kinetic values derived from Bundgaard et al. and Wang et al. models for salicylamide/phenol ester derivatives.

Part 3: Synthesis & Characterization Protocol

Experimental Design

Synthesis requires preventing premature cyclization. Conditions must remain strictly anhydrous and neutral/mildly acidic until the final purification.

Target Molecule: 2-Acetamidophenyl Indomethacinate (Model NSAID Prodrug).

Step-by-Step Methodology

Reagents: Indomethacin (1.0 eq), 2-Acetamidophenol (1.1 eq), DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq), Dichloromethane (DCM, anhydrous).

-

Activation:

-

Dissolve Indomethacin (3.58 g, 10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.

-

Add DCC (2.27 g, 11 mmol) at 0°C. Stir for 15 minutes to form the O-acylisourea intermediate.

-

-

Coupling:

-

Add 2-Acetamidophenol (1.66 g, 11 mmol) and catalytic DMAP (122 mg, 1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature (25°C) and stir for 6–8 hours.

-

Critical Checkpoint: Monitor via TLC (Hexane:EtOAc 6:4). The prodrug spot (

) should appear; Indomethacin (

-

-

Work-up:

-

Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 0.1 M HCl (2 x 30 mL) to remove DMAP and unreacted amine. Do not use basic wash (NaHCO3) as it triggers cyclization.

-

Wash with Brine (1 x 30 mL), dry over anhydrous

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica Gel 60) using a gradient of DCM -> 2% MeOH/DCM.

-

Storage: Store at -20°C under Argon.

-

Synthesis Workflow Diagram

Part 4: In Vitro Stability & Release Protocols

To validate the prodrug mechanism, one must distinguish between enzymatic hydrolysis and chemical cyclization.

Buffer Stability Assay

Objective: Determine the pH-rate profile (

-

Preparation: Prepare 10 mM stock solution of the prodrug in Acetonitrile.

-

Incubation: Add 50 µL stock to 5 mL of buffer (pH 1.2, 4.0, 7.4, and 9.0) at 37°C.

-

pH 1.2 (SGF): Simulates stomach (Prodrug should be stable).

-

pH 7.4 (PBS): Simulates plasma (Prodrug should release).

-

-

Sampling: Aliquot 100 µL at intervals (0, 15, 30, 60, 120, 240 min). Quench immediately with cold acidic methanol.

-

Analysis: HPLC-UV (C18 column). Monitor the disappearance of Prodrug and appearance of Drug + 2-methylbenzoxazole.

-

Validation: The molar ratio of Drug to Benzoxazole must be 1:1 to confirm the cyclization mechanism.

-

Plasma Stability (Enzymatic vs. Chemical)

To differentiate chemical activation from esterase activity:

-

Incubate prodrug in Human Plasma (contains esterases).

-

Incubate prodrug in Heat-Inactivated Plasma (esterases denatured).

-

Result Interpretation:

-

If

, the mechanism is purely chemical (Intramolecular Cyclization). -

If

, esterases are contributing to cleavage.

-

Part 5: Strategic Applications

NSAID Gastro-Protection

NSAIDs (e.g., Indomethacin, Diclofenac) cause gastric ulceration due to the direct acidic effect of the free carboxyl group and COX-1 inhibition.

-

Solution: The 2-acetamidophenyl ester masks the carboxylic acid.

-

Benefit: At gastric pH (1.2), the amide is protonated or neutral but non-nucleophilic; cyclization is negligible. The prodrug remains intact, preventing direct contact irritation. Upon reaching the systemic circulation (pH 7.4), cyclization activates, releasing the drug.

Solubility Enhancement

For highly lipophilic drugs, the 2-acetamidophenyl moiety can be modified with polar groups (e.g., a morpholine or piperazine tail on the phenyl ring) to form HCl salts, increasing water solubility for IV formulation, which then cyclizes to release the hydrophobic parent drug.

References

-

Bundgaard, H., Falch, E., et al. (1985).[1] "Pilocarpic acid esters as novel sequentially labile pilocarpine prodrugs for improved ocular delivery."[1] Journal of Medicinal Chemistry. [Link]

-

Wang, B., et al. (1997). "Prodrug strategies based on intramolecular cyclization reactions." Journal of Pharmaceutical Sciences. [Link]

-

Testa, B., & Mayer, J. M. (1998).[1] "Design of intramolecularly activated prodrugs." Drug Metabolism Reviews. [Link]

-

Gomes, P., et al. (2007). "Cyclization-activated prodrugs."[1] Molecules. [Link][2][3][4][5][6][7][8]

-

Karaman, R. (2013). "Prodrugs design based on inter- and intramolecular chemical processes." Chemical Biology & Drug Design. [Link]

Sources

- 1. Cyclization-activated Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring acetaminophen prodrugs and hybrids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00365A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]

2-acetamidophenyl 3-methylbenzoate safety data sheet (SDS)

The following technical guide is a Predictive Safety & Handling Profile designed for research environments. As this specific ester (2-acetamidophenyl 3-methylbenzoate) is a non-commodity research chemical without a standardized commercial SDS, this document synthesizes data from structural analogs (QSAR), component toxicity, and functional group reactivity to establish a rigorous safety baseline.

Predictive Safety Profiling, Synthesis, and Handling Protocols

Chemical Identity & Physicochemical Context

This compound is an ester conjugate of 2-acetamidophenol (an isomer of paracetamol) and 3-methylbenzoic acid (m-toluic acid). In drug development, such structures are often designed as "mutual prodrugs" or to mask the phenolic hydroxyl group to improve lipophilicity (LogP) and membrane permeability.

| Property | Value (Calculated/Predicted) | Context |

| IUPAC Name | 2-acetamidophenyl 3-methylbenzoate | Formal nomenclature |

| Synonyms | 2-(3-methylbenzoyloxy)acetanilide; 2'-Acetoxy-m-toluanilide (derivative naming) | Research identifiers |

| Molecular Formula | ||

| Molecular Weight | 269.30 g/mol | Small molecule drug-like space |

| Predicted LogP | 3.2 – 3.5 | Highly lipophilic (Cell permeable) |

| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow |

| Melting Point | 135°C – 145°C (Predicted) | Based on similar anilide esters |

| Solubility | DMSO, DMF, DCM, Chloroform | Poor water solubility (<0.1 mg/mL) |

Predictive Hazard Identification (GHS Classification)

Note: In the absence of animal toxicity data for this specific CAS, the classification below is derived from the "additivity principle" of its hydrolysis products: 2-acetamidophenol (Irritant/Harmful) and 3-methylbenzoic acid (Irritant).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. (Inferred from anilide moiety). |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] |

| Aquatic Toxicity | Cat 3 | H402: Harmful to aquatic life (Predicted). |

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/eye protection/face protection (Nitrile rubber recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.

Critical Reactivity Profile: The "Ortho-Effect"

As a Senior Scientist, I must highlight a specific instability risk often overlooked in standard SDSs: the ortho-effect .

Because the acetamido group (

-

Assisted Hydrolysis: The amide nitrogen can act as an intramolecular base, accelerating ester hydrolysis under basic conditions faster than para-isomers.

-

Thermal Cyclization: Under high heat (>180°C) or dehydrating conditions, the molecule may cyclize to form 2-(3-methylphenyl)benzoxazole , eliminating acetic acid. This is a critical consideration for purity analysis (GC-MS injection port thermal degradation).

Pathway Visualization (DOT)

Experimental Protocols

A. Synthesis (Schotten-Baumann Type)

Rationale: Uses acid chloride for high yield, avoiding the harsh heat of Fischer esterification which could trigger the benzoxazole cyclization.

-

Reagents: 2-acetamidophenol (1.0 eq), 3-methylbenzoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Setup: Flame-dried round-bottom flask,

atmosphere, ice bath (0°C). -

Procedure:

-

Dissolve 2-acetamidophenol in DCM. Add Triethylamine.[4]

-

Add 3-methylbenzoyl chloride dropwise at 0°C (Exothermic control).

-

Allow to warm to Room Temp (RT) and stir for 4 hours.

-

-

Workup: Wash with 1M HCl (removes unreacted amine), then Sat.

(removes unreacted acid), then Brine. Dry over -

Purification: Recrystallization from Ethanol/Hexane (Avoid hot injection).

B. Analytical Validation (HPLC-UV)

Self-Validating System: You must separate the parent ester from its hydrolysis products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax),

mm, 5 µm. -

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 mins.

-

Detection: 254 nm (Aromatic rings).

-

Expected Elution Order:

Handling & Emergency Workflow

This decision tree guides the researcher through safe handling, emphasizing the "Unknown" nature of research compounds.

Toxicology & Environmental Fate

Toxicological Inference

-

Metabolism: Rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma.

-

Component 1 (2-acetamidophenol): Less hepatotoxic than its para-isomer (Paracetamol) but possesses higher potential for renal irritation due to chelation capabilities.

-

Component 2 (m-Toluic acid): Conjugated with glycine to form m-methylhippuric acid and excreted in urine.

Disposal

-

Waste Code: Non-halogenated organic solvent waste (if in solution).

-

Destruction: Incineration is the only approved method. Do not pour down drains ; the ester is lipophilic and may persist or hydrolyze slowly in aquatic environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230540, 2-Acetamidophenyl acetate (Structural Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methyl 3-methylbenzoate (Component Hazard Data). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann synthesis protocols).

- Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Source for esterase hydrolysis mechanisms).

Sources

Methodological & Application

synthesis of 2-(Acetylamino)phenyl 3-methylbenzoate from 2-acetamidophenol

An Application Note and Protocol for the Synthesis of 2-(Acetylamino)phenyl 3-methylbenzoate from 2-acetamidophenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-(Acetylamino)phenyl 3-methylbenzoate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It details the esterification of 2-acetamidophenol with 3-methylbenzoyl chloride, a process analogous to the Schotten-Baumann reaction, utilizing pyridine as a dual-function catalyst and acid scavenger.

Introduction and Scientific Context

The synthesis of novel ester compounds is a cornerstone of modern drug discovery and materials science. Esters are prevalent pharmacophores and versatile intermediates. The target molecule, 2-(Acetylamino)phenyl 3-methylbenzoate, incorporates both an amide and an ester functionality, making it a valuable scaffold for further chemical elaboration.

This protocol describes an efficient and reliable method for the synthesis of this target molecule via a nucleophilic acyl substitution. The reaction employs 2-acetamidophenol as the nucleophile and 3-methylbenzoyl chloride as the electrophilic acylating agent. The reaction is performed under modified Schotten-Baumann conditions, which are widely used for the acylation of alcohols and phenols.[1][2][3] In this context, pyridine serves a critical dual role. It acts as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the phenol than the original acid chloride.[4][5] Concurrently, pyridine functions as a Brønsted base, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby preventing protonation of the starting phenol and driving the reaction to completion.[1][6][7]

Reaction Scheme and Mechanism

The overall transformation involves the formation of an ester bond between the phenolic hydroxyl group of 2-acetamidophenol and the acyl chloride functionality of 3-methylbenzoyl chloride.

Overall Reaction:

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution mechanism, catalyzed by pyridine.

-

Activation of the Acylating Agent: Pyridine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This results in the displacement of the chloride leaving group and the formation of a highly electrophilic N-(3-methylbenzoyl)pyridinium salt intermediate.[4][8] This intermediate is significantly more reactive towards nucleophiles than the parent acyl chloride.

-

Nucleophilic Attack: The phenolic oxygen of 2-acetamidophenol attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

-

Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling pyridine as a leaving group.

-

Acid Neutralization: The HCl generated during the reaction is immediately neutralized by another molecule of pyridine, forming pyridinium hydrochloride. This step is crucial as it prevents the protonation of the phenolic starting material, which would render it non-nucleophilic.[6][5]

Visualization of Reaction Mechanism

Caption: Mechanism of Pyridine-Catalyzed Esterification.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Grade |

| 2-Acetamidophenol | 614-80-2 | 151.16 g/mol | Reagent Grade, ≥97% |

| 3-Methylbenzoyl chloride | 1711-06-4 | 154.59 g/mol | Synthesis Grade, ≥98% |

| Pyridine | 110-86-1 | 79.10 g/mol | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M Aqueous Solution |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated Aqueous Solution |

| Brine (NaCl solution) | 7647-14-5 | 58.44 g/mol | Saturated Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous Granular |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade |

| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade |

Health and Safety

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

2-Acetamidophenol: May cause skin, eye, and respiratory system irritation. Harmful if swallowed.[9][10][11]

-

3-Methylbenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with moisture.[12][13][14]

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[15][16][17]

-

Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle with care.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[9][10][11][12][13][14][15][16][17][18]

Detailed Experimental Protocol

Reaction Setup and Execution

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetamidophenol (1.51 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous dichloromethane (DCM, 40 mL) to the flask to dissolve the starting material.

-

Cool the flask to 0 °C using an ice-water bath.

-

While stirring, add anhydrous pyridine (1.2 mL, 15.0 mmol, 1.5 equiv.) to the solution via syringe.

-

Slowly add 3-methylbenzoyl chloride (1.4 mL, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture over 5 minutes. Note: This is an exothermic reaction. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the 2-acetamidophenol spot is no longer visible.

Work-up and Purification

-

Upon completion, dilute the reaction mixture with an additional 40 mL of DCM.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove excess pyridine (pyridinium hydrochloride salt is water-soluble).[19]

-

Saturated NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid and unreacted 3-methylbenzoyl chloride.

-

Brine (1 x 30 mL) to remove residual water.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to afford 2-(Acetylamino)phenyl 3-methylbenzoate as a white to off-white solid.

Visualization of Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Characterization of Final Product

The identity and purity of the synthesized 2-(Acetylamino)phenyl 3-methylbenzoate can be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₆H₁₅NO₃

-

Molecular Weight: 269.29 g/mol

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.2-8.4 ppm (br s, 1H, NH -C=O)

-

δ ~ 7.9-8.0 ppm (m, 2H, Ar-H ortho to C=O of benzoate)

-

δ ~ 7.1-7.6 ppm (m, 6H, remaining Ar-H )

-

δ ~ 2.4 ppm (s, 3H, Ar-CH ₃)

-

δ ~ 2.2 ppm (s, 3H, CH ₃-C=O)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 168.5 ppm (C =O, amide)

-

δ ~ 165.0 ppm (C =O, ester)

-

δ ~ 145-120 ppm (Ar-C )

-

δ ~ 24.5 ppm (C H₃-C=O)

-

δ ~ 21.3 ppm (Ar-C H₃)

-

-

FT-IR (ATR, cm⁻¹):

-

~3300 cm⁻¹ (N-H stretch, amide)

-

~1735 cm⁻¹ (C=O stretch, ester)

-

~1680 cm⁻¹ (C=O stretch, amide I band)

-

~1530 cm⁻¹ (N-H bend, amide II band)

-

~1270, ~1150 cm⁻¹ (C-O stretch, ester)

-

-

Mass Spectrometry (EI):

-

m/z = 269.10 [M]⁺

-

Note: Predicted spectral data is based on standard values for similar functional groups and structures. Actual experimental data should be acquired for confirmation.[20][21][22]

Discussion and Field-Proven Insights

-

Choice of Base: Pyridine is the preferred base for this acylation. While stronger bases like NaOH could be used under traditional Schotten-Baumann conditions (in a two-phase system), pyridine's role as a nucleophilic catalyst significantly accelerates the reaction rate in a homogenous organic solvent system.[4][7] Furthermore, using an aqueous base increases the risk of hydrolyzing the 3-methylbenzoyl chloride starting material.

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive 3-methylbenzoyl chloride, which would form the unreactive 3-methylbenzoic acid and reduce the overall yield.

-

Work-up Rationale: The acidic wash (1M HCl) is essential for removing the pyridine base from the organic layer by converting it into the water-soluble pyridinium hydrochloride salt.[19] The subsequent basic wash (NaHCO₃) removes any unreacted acid chloride and the corresponding carboxylic acid if hydrolysis occurred.

-

Purification Strategy: Recrystallization is an effective method for purifying the final product, assuming it is a solid with good crystallinity. If the product is an oil or if impurities are difficult to remove, flash column chromatography on silica gel would be the recommended alternative.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-(Acetylamino)phenyl 3-methylbenzoate. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The provided mechanistic insights and practical considerations are intended to empower scientists to successfully implement and adapt this methodology for their specific research needs in drug development and chemical synthesis.

References

- Echemi. (2025, January 24). How Does Pyridine Activate Alcohols? An Overview.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Acetamidophenol.

- ChemicalBook. (2026, January 31). 3-Methylbenzoyl chloride - Safety Data Sheet.

- Vedantu. (2024, July 2). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE.

- Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- ECHEMI. (n.d.). Why is pyridine used when making tosyl esters from alcohols?.

- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.

- Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?.

- Sigma-Aldrich. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.

- OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.

- Sigma-Aldrich. (n.d.). 2-Acetamidophenol 97%.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Echemi. (n.d.). 3-Methylbenzoyl chloride SDS, 1711-06-4 Safety Data Sheets.

- Santa Cruz Biotechnology. (n.d.). 2-Acetamidophenol Material Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 2-Acetamidophenol.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine-D5.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- PubChem. (n.d.). 3-Methylbenzoyl chloride.

- PubChem. (n.d.). 2-Acetamidophenol.

- DergiPark. (2018, March 25). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid.

- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

Sources

- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2-Acetamidophenol | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. carlroth.com [carlroth.com]

- 17. kishida.co.jp [kishida.co.jp]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. uprm.edu [uprm.edu]

- 20. Bilge International Journal of Science and Technology Research » Submission » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. rsc.org [rsc.org]

Troubleshooting & Optimization

Technical Support Center: O- vs. N-Acylation Selectivity in 2-Aminophenol Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-aminophenol derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during acylation reactions. Here, we move beyond simple protocols to explain the underlying principles that govern chemoselectivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N- and O-acylated products. What are the fundamental principles governing this selectivity?

A1: The competition between N- and O-acylation in 2-aminophenol is a classic example of chemoselectivity dictated by the relative nucleophilicity of the amino (-NH2) and hydroxyl (-OH) groups.

-

Inherent Nucleophilicity: Under neutral conditions, the nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile (like the carbonyl carbon of an acylating agent).[1]

-

The Role of pKa: The selectivity is heavily influenced by pH. The pKa of the anilinium ion (Ar-NH3+) in 2-aminophenol is approximately 4.78, while the pKa of the phenolic proton (Ar-OH) is about 9.97.[2] This significant difference is the key to controlling the reaction's outcome.

-

Kinetic vs. Thermodynamic Control: N-acylation is typically the faster reaction, making it the kinetic product.[3][4][5] The resulting amide (N-acyl product) is also generally more stable than the corresponding ester (O-acyl product), meaning it is also the thermodynamic product. However, reaction conditions can be manipulated to favor the formation of the less stable O-acyl product.

Understanding these three pillars—inherent nucleophilicity, pKa values, and reaction control—is the first step to mastering selectivity.

Troubleshooting Guide: Common Issues & Solutions

Q2: How can I strongly favor selective N-acylation and suppress O-acylation?

A2: To achieve high N-selectivity, the goal is to maximize the nucleophilicity of the amino group while keeping the hydroxyl group in its less reactive, protonated state.

Core Strategy: Perform the reaction under neutral or slightly basic conditions where the -NH2 group is a free nucleophile, but the pH is not high enough to significantly deprotonate the -OH group into the highly nucleophilic phenoxide anion (-O⁻).

Key Parameters to Control:

| Parameter | Recommended Condition | Rationale |

| pH / Base | Neutral or a weak, non-nucleophilic base (e.g., pyridine, NaHCO₃). | A weak base will neutralize the acid byproduct (e.g., HCl from an acyl chloride) without being strong enough to deprotonate the phenol. Pyridine can also act as a nucleophilic catalyst.[6][7][8][9] |

| Solvent | Aprotic solvents (e.g., THF, DCM, Chloroform). | Aprotic solvents do not form strong hydrogen bonds with the amino group, leaving its lone pair more available for reaction.[10] |

| Temperature | Low to ambient temperature (e.g., 0 °C to RT). | As N-acylation is the kinetically favored pathway, lower temperatures help to prevent the system from overcoming the activation energy for the competing O-acylation reaction.[3][4] |

| Acylating Agent | Acetic anhydride or a reactive acyl chloride. | These are highly electrophilic and will react quickly with the most available nucleophile, which under these conditions is the amine. |

Workflow for Selective N-Acylation

Caption: A typical experimental workflow for achieving selective N-acylation.

Q3: My goal is the O-acylated product. How do I reverse the selectivity?

A3: To favor O-acylation, you must either decrease the nucleophilicity of the amine or increase the nucleophilicity of the hydroxyl group. Both can be achieved.

Strategy 1: Deprotonate the Hydroxyl Group (Most Common)

The most effective method is to convert the hydroxyl group into a much more potent nucleophile: the phenoxide anion.

-

Mechanism: By using a strong base, you deprotonate the phenol (pKa ~9.97). The resulting phenoxide is a significantly stronger nucleophile than the neutral amine, reversing the natural reactivity order.[11][12]

-

Conditions: This is often achieved using the Schotten-Baumann reaction conditions, which involve a strong base like sodium hydroxide (NaOH) in a biphasic system (e.g., water/DCM).[13][14][15]

Strategy 2: Deactivate the Amino Group

In an acidic medium, the amino group (pKa of conjugate acid ~4.78) will be protonated to form an ammonium salt (-NH3+).[2][16] This cationic form has no lone pair of electrons and is non-nucleophilic, effectively "protecting" it from acylation. The acylation will then occur on the neutral, albeit weaker, hydroxyl nucleophile.

-

Conditions: Use of a strong acid catalyst (e.g., HClO₄, HCl-saturated acetic acid) with the acylating agent can promote selective O-acylation.[17]

Decision Logic for O- vs. N-Acylation

Caption: Decision tree for selecting reaction conditions based on the desired product.

Q4: I am trying for O-acylation with a strong base, but I'm still getting significant N-acylation or di-acylation. What's wrong?

A4: This is a common issue when reaction parameters are not carefully controlled. Even with a strong base, the amine remains a competent nucleophile.

Troubleshooting Steps:

-

Order of Addition is Critical: Add the acylating agent slowly to the mixture of the 2-aminophenol and the base. A slow addition ensures that the highly reactive acylating agent encounters the pre-formed, highly nucleophilic phenoxide rather than accumulating and reacting with the amine.

-

Check Stoichiometry: Use of excess acylating agent is a primary cause of di-acylation. Start with 1.0-1.1 equivalents. If the reaction is sluggish, a modest increase may be warranted, but it should be monitored closely by TLC or LC-MS.

-

Temperature Control: Perform the addition at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and maintain selectivity. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

-

Solvent System: For Schotten-Baumann conditions, a two-phase system (e.g., DCM/water or Toluene/water) is often effective. The phenoxide, being charged, can react at the interface, while the product is extracted into the organic layer.

Q5: Are there any catalytic methods to improve O-selectivity without using stoichiometric strong bases?

A5: Yes. Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) can be highly effective, particularly for acylating sterically hindered or less reactive alcohols and phenols.[18][19][20]

-

Mechanism: DMAP is more nucleophilic than the alcohol. It first reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself and can efficiently acylate the hydroxyl group.

-

When to Use: This method is particularly useful when your 2-aminophenol derivative is sensitive to strong bases or when you want to run the reaction under milder, homogeneous conditions. It is often used in combination with a weak base like triethylamine (TEA) to scavenge the acid byproduct.

Detailed Experimental Protocol

Protocol 1: Selective N-Acetylation of 2-Aminophenol (Kinetic Control)

This protocol is designed to yield N-(2-hydroxyphenyl)acetamide as the major product.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (5.0 g, 45.8 mmol).

-

Solvent: Add 50 mL of anhydrous tetrahydrofuran (THF). Stir until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches ~0 °C.

-

Base Addition: Add pyridine (4.1 mL, 50.4 mmol, 1.1 eq) to the cooled solution.

-

Acylating Agent Addition: Add acetic anhydride (4.5 mL, 48.1 mmol, 1.05 eq) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product should have a different Rf value than the starting material.

-

Workup:

-

Once the reaction is complete, carefully pour the mixture into 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-hydroxyphenyl)acetamide.

References

-

Schotten-Baumann Reaction Conditions. Chemistry LibreTexts. [Link]

-

Role of Pyridine in Acylation. Vedantu. [Link]

-

Factors Affecting Nucleophilicity. Master Organic Chemistry. [Link]

-

2-Aminophenol Properties. Wikipedia. [Link]

-

Kinetic vs. Thermodynamic Control. Chemistry LibreTexts. [Link]

-

Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. ACS Omega. [Link]

-

Chemoselective O-acylation under acidic conditions. Beilstein Journal of Organic Chemistry. [Link]

-

DMAP·HCl as a Recyclable Catalyst for Acylation. ACS Publications - Organic Letters. [Link]

-

The pKa values for aminophenols isomers. ResearchGate. [Link]

Sources

- 1. quora.com [quora.com]

- 2. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 7. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 8. shaalaa.com [shaalaa.com]

- 9. What is the role of pyridine in the acylation reaction of amines ? [allen.in]

- 10. byjus.com [byjus.com]

- 11. ochem.as.uky.edu [ochem.as.uky.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. reddit.com [reddit.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

troubleshooting low yields in 2-acetamidophenyl ester synthesis

This technical guide is structured as a specialized support center resource. It prioritizes the "Ortho-Effect" and the competition between esterification and benzoxazole formation, which are the primary causes of failure in this synthesis.

Topic: Troubleshooting Low Yields & Side Reactions Document ID: TS-ORG-2AP-004 Status: Active

Executive Summary: The "Ortho-Effect" Trap

If you are experiencing low yields (<40%) or recovering a product that does not match your expected NMR/MS data, you are likely fighting two specific physical-organic phenomena inherent to 2-acetamidophenol:

-

Intramolecular Hydrogen Bonding: The amide proton and the phenolic oxygen form a strong 6-membered hydrogen bond network. This significantly reduces the nucleophilicity of the phenol, making standard esterification (e.g., Fischer) impossible and Steglich coupling sluggish.

-

The Benzoxazole Sink: Under thermal or acidic conditions, 2-acetamidophenol undergoes cyclodehydration to form 2-methylbenzoxazole . This is a thermodynamic sink. If you heat your reaction, you are likely making the heterocycle, not the ester.

Diagnostic Flowchart & Reaction Pathways

Before adjusting your protocol, visualize the competing pathways occurring in your flask.

Figure 1: Reaction landscape showing the competition between the kinetic ester product and the thermodynamic benzoxazole trap.

Critical Troubleshooting FAQs

Q1: I used DCC/DMAP (Steglich conditions), but I mostly recovered starting material and a urea byproduct. Why?

Diagnosis: The intramolecular H-bond prevents the phenol from attacking the O-acylisourea intermediate fast enough.

Mechanism: In Steglich esterification, if the nucleophile (phenol) is slow, the O-acylisourea intermediate undergoes an intramolecular

-

Switch Reagents: Abandon carbodiimides (DCC/EDC). Use Acid Chlorides or Acid Anhydrides . These form a more reactive acylating species that can overcome the steric/electronic penalty of the ortho-acetamido group.

-

If you MUST use Steglich: Increase DMAP loading to 10-20 mol% (stoichiometric if necessary). DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium ion that is less prone to rearrangement.

Q2: My product is an oil, but the literature says it should be a solid. The NMR shows a missing NH peak.

Diagnosis: You have synthesized 2-methylbenzoxazole (or a derivative), not the ester. Cause: High temperature or acidic environment.[1] The Fix:

-

Temperature Control: Never heat this reaction above 40°C. Perform the addition at 0°C and warm only to Room Temperature (RT).

-

Base Scavenger: Ensure you have at least 1.2 equivalents of base (Triethylamine or Pyridine) to neutralize HCl immediately. Acid promotes the cyclodehydration of the acetamido group.

Q3: The reaction turns dark/black immediately upon adding the acid chloride.

Diagnosis: Oxidation of the phenol. The Fix:

-

Degas Solvents: 2-acetamidophenol is susceptible to oxidation.[2] Sparge your DCM or THF with Nitrogen/Argon for 15 minutes before use.

-

Color Check: Pure 2-acetamidophenol should be off-white/beige. If your starting material is dark brown, recrystallize it (EtOH/Water) before use.

Recommended Protocol: The "Kinetic Control" Method

This protocol uses an Acid Chloride to maximize reactivity while maintaining low temperatures to prevent benzoxazole formation.

Reagents:

-

2-Acetamidophenol (1.0 eq)

-

Acid Chloride (R-COCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or Pyridine (2.0 eq)

-

DMAP (0.1 eq) - Catalyst

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Solubilization: Dissolve 2-acetamidophenol (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Note: If solubility is an issue, add a small amount of dry DMF (10% v/v), but keep DCM as the primary solvent to facilitate workup.

-

-

Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

-

Addition: Add the Acid Chloride (1.2 eq) dropwise (neat or dissolved in minimal DCM) over 15-20 minutes.

-

Critical: Do not let the temperature spike.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature. Stir for 3-6 hours.

-

Monitor: Check TLC. If SM persists after 6 hours, do not heat. Add 0.2 eq more Acid Chloride.

-

-

Quench: Quench with saturated

solution (removes unreacted acid and prevents acid-catalyzed hydrolysis). -

Workup: Extract with DCM (3x). Wash organics with

(to remove TEA/DMAP/Pyridine), then Brine. Dry over

Data & Solubility Reference

| Parameter | Specification / Behavior |

| Solubility (SM) | Soluble in DMF, DMSO, MeOH. Sparingly soluble in DCM/Chloroform (requires base to solubilize). |

| TLC Visualization | UV active (254 nm). SM is more polar than the Ester. |

| Reaction Time | 3 - 6 hours (Acid Chloride method); 24+ hours (DCC method). |

| Key NMR Signal | Ester: |

References

-

Steglich Esterification Mechanism & Side Reactions: Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5]

-

Benzoxazole Formation (The Trap): Saeed, A., et al. (2023).[7] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][7][8][9] RSC Advances.

-

Steric Hindrance in Ortho-Substituted Phenols: Zhu, et al. (2004). Effect of steric hindrance on hydrogen‐bonding interaction.[10][11] Journal of Applied Polymer Science.

-

Catalytic Strategies for Hindered Esters: Sakakura, A., et al. (2007).[12] DMAP-catalyzed acylation of alcohols... under auxiliary base- and solvent-free conditions.[12] Journal of the American Chemical Society.[5]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. prepchem.com [prepchem.com]

- 3. reddit.com [reddit.com]

- 4. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Why is the steric effect on acidity opposite in ortho-cresol compared to .. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. Ester synthesis by esterification [organic-chemistry.org]

separating 2-(Acetylamino)phenyl 3-methylbenzoate from starting materials

Technical Support Center: Separation & Purification of 2-(Acetylamino)phenyl 3-methylbenzoate

Ticket ID: PUR-EST-002 Subject: Separation of 2-(Acetylamino)phenyl 3-methylbenzoate from Starting Materials Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Introduction: The Scope of Your Challenge

You are isolating an ester formed between a phenol (2-acetamidophenol ) and a carboxylic acid (3-methylbenzoic acid ).[1][2] This synthesis (likely a Steglich or Schotten-Baumann esterification) presents a classic "Triad of Impurities":

-

Unreacted Acid: 3-Methylbenzoic acid (Acidic, pKa ~4.3).[2]

-

Unreacted Phenol: 2-Acetamidophenol (Weakly acidic, pKa ~9.4; polar).[1][2]

-

Coupling Byproducts: Dicyclohexylurea (DCU) if DCC was used (Neutral, insoluble).[3]

This guide prioritizes chemical separation (extraction) followed by physical purification (chromatography/crystallization) to ensure the integrity of the sensitive ester bond.

Module 1: Diagnostic & Triage

Q: My crude mixture is a sludge. What is the first step before I even touch a separatory funnel? A: You must identify the physical state of your impurities. If you used DCC (dicyclohexylcarbodiimide) as a coupling agent, the white precipitate is likely DCU (dicyclohexylurea).

-

Action: Do not add water yet. Dilute the reaction mixture with cold ethyl acetate or diethyl ether and filter it through a sintered glass funnel (or Celite). DCU is highly insoluble in these solvents; removing it now prevents "emulsion nightmares" during extraction.

Q: How do I visualize the separation on TLC? A: On a standard Silica Gel 60 F254 plate (Mobile Phase: 30% EtOAc in Hexanes), the elution order will typically be:

-

Target Ester (Top): Least polar. The esterification caps the polar phenol and acid groups.

-

3-Methylbenzoic Acid (Streak/Middle): Unless you add acetic acid to the eluent, this will streak.[2]

-

2-Acetamidophenol (Bottom): The amide and free phenol group make this significantly more polar.[1][2]

Module 2: The Workup (Chemical Separation)

Q: Can I use NaOH to wash out the unreacted phenol? A: Proceed with extreme caution. While 1M NaOH would remove the phenol (pKa ~9.4), it poses a high risk of hydrolyzing your newly formed ester.

-

The Fix: Use a "pH-Step" Gradient Extraction.[1][2] We will use pKa differences to remove impurities sequentially without destroying the product.

Protocol: The "pH-Step" Extraction

Prerequisites: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step 1: The Acid Wash (Removal of Catalysts/Amines) [1]

-

Reagent: 0.5 M HCl or 5% Citric Acid.

-

Mechanism: Protonates any remaining amine catalysts (DMAP/TEA) or unreacted aniline impurities, pulling them into the aqueous layer.

-

Procedure: Wash organic layer 2x with cold acid solution.

Step 2: The Mild Base Wash (Removal of 3-Methylbenzoic Acid) [1][2]

-

Reagent: Saturated Sodium Bicarbonate (NaHCO₃).

-

Mechanism: NaHCO₃ (pH ~8.[1]5) is basic enough to deprotonate 3-methylbenzoic acid (pKa 4.[1][2]3) into its water-soluble carboxylate salt.[1][2] It is not strong enough to deprotonate the phenol (pKa 9.4) or hydrolyze the ester rapidly.

-

Procedure: Wash organic layer 2x. Vent frequently (CO₂ evolution).

Step 3: The Phenol Reduction (Optional/Risky) [1]

-

Reagent: 0.5 M Sodium Carbonate (Na₂CO₃) - Cold.

-

Mechanism: pH ~11. This can remove the phenol, but monitor TLC. If the ester spot diminishes, stop and rely on chromatography.

-

Recommendation: Skip this step if you are doing column chromatography later.

Step 4: The Dry

-

Reagent: Saturated Brine followed by Anhydrous Na₂SO₄.

-

Action: Dry organic layer, filter, and concentrate in vacuo.[2]

Module 3: Purification Logic (Visualized)

Q: I still have traces of phenol and the product is oiling out. How do I fix this? A: If the acid-base workup didn't yield pure crystals, you must move to physical separation.[1][2]

Workflow Visualization

Figure 1: Decision tree for selecting the optimal purification method based on the physical state of the crude isolate.

Detailed Protocols

Method A: Flash Column Chromatography (Recommended) This is the most reliable method to separate the non-polar ester from the polar phenol.

-

Mobile Phase: Gradient elution.

-

Tip: The target ester has an amide NH and an ester carbonyl. It may "tail" slightly. Add 1% TEA (Triethylamine) to the column if tailing is severe, but usually not necessary for this structure.

Method B: Recrystallization Best if the crude is already a solid.

-

Solvent System: Ethanol/Water (hot/cold) or Ethyl Acetate/Heptane.

-

Procedure: Dissolve in minimum hot EtOAc. Add Heptane dropwise until cloudy. Re-heat to clear. Let cool slowly to RT, then 4°C.

-

Troubleshooting: If it "oils out" (forms a liquid blob at the bottom), re-dissolve and switch to Column Chromatography.

Module 4: Quality Control & Data

Q: How do I prove I have the ester and not a salt? A: NMR is definitive.

| Feature | 2-Acetamidophenol (SM) | 3-Methylbenzoic Acid (SM) | Target Ester (Product) |

| 1H NMR Key Shift | Phenol -OH (broad, >9 ppm) | Acid -COOH (broad, >11 ppm) | Absent (Both OH and COOH gone) |